Fe-BABE - 186136-50-5

Fe-BABE

Catalog Number: EVT-1513230
CAS Number: 186136-50-5
Molecular Formula: C13H15NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Fe-BABE typically involves the metallation of the BABE compound with iron ions. The process can be summarized as follows:

  1. Preparation of BABE: The BABE compound is synthesized by reacting ethylenediaminetetraacetic acid derivatives with bromoacetamide.
  2. Metallation: To prepare Fe-BABE, an aqueous solution of iron(II) sulfate is added to a solution containing BABE. A common protocol includes adding a 2.5 molar excess of iron(II) sulfate to the BABE solution and allowing it to react at room temperature for approximately 25 minutes.
  3. Purification: Following the reaction, excess iron ions are scavenged using ethylenediaminetetraacetic acid (EDTA), and the product is purified through dialysis or gel filtration techniques.

This method allows for high yields of Fe-BABE conjugated to proteins, which can then be used in various experimental setups to study molecular interactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of Fe-BABE features a central iron atom coordinated by the nitrogen and oxygen atoms from the ethylenediaminetetraacetic acid moiety. The bromoacetamide group facilitates conjugation to target proteins via sulfhydryl groups.

  • Molecular Formula: C19H21BrFeN3O9
  • Molecular Weight: 571.13 g/mol
  • Appearance: Yellowish-brown powder
  • Solubility: Soluble in water, yielding a clear yellowish-brown solution.

The structure allows for specific cleavage reactions within close proximity (approximately 12 angstroms) to the binding site on the protein, enabling detailed mapping of protein interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Fe-BABE functions primarily through oxidative cleavage mechanisms. In the presence of hydrogen peroxide and ascorbate, reactive radicals are generated that can cleave peptide bonds or nucleic acids near the site where Fe-BABE is attached.

  1. Cleavage Mechanism: The iron(III) ion facilitates the generation of hydroxyl radicals through Fenton-like reactions, leading to non-specific cleavage of nucleic acids and proteins.
  2. Reaction Conditions: Cleavage reactions typically occur rapidly within 10 seconds to 20 minutes, depending on substrate concentration and conditions.

This rapid cleavage capability makes Fe-BABE particularly useful for probing interactions in complex biological systems .

Mechanism of Action

Process and Data

The mechanism by which Fe-BABE operates involves several key steps:

  1. Conjugation: Fe-BABE binds to cysteine residues on proteins through its bromoacetamide group.
  2. Radical Generation: Upon exposure to hydrogen peroxide, Fe-BABE generates hydroxyl radicals.
  3. Cleavage: These radicals attack nearby peptide bonds or nucleic acids, resulting in cleavage within a short time frame.

The efficiency and speed of this process allow researchers to map contact sites between proteins or between proteins and nucleic acids effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 571.13 g/mol
  • Purity (HPLC): ≥ 95%
  • Storage Conditions: Recommended storage at -20°C, protected from moisture.
  • Solubility: Clear solution in water.

These properties make Fe-BABE suitable for laboratory use in various biochemical assays aimed at studying protein interactions .

Applications

Scientific Uses

Fe-BABE has numerous applications in biochemical research:

  1. Protein Interaction Mapping: Used extensively for identifying contact sites between proteins through cleavage analysis.
  2. Structural Biology: Assists in determining the three-dimensional structures of proteins by providing insights into spatial relationships within complexes.
  3. Genetic Studies: Useful in probing interactions between proteins and nucleic acids, aiding in understanding transcriptional regulation mechanisms.
  4. Chemical Biology Tools: Acts as an artificial protease for studying dynamic processes within cells.

These applications underscore the versatility of Fe-BABE as a critical reagent in modern biochemical research .

Introduction to Fe-BABE in Biochemical Research

Historical Development of Fe-BABE as a Molecular Probe

The genesis of Fe-BABE traces to the late 1980s, when researchers sought alternatives to crystallographic limitations in studying transient macromolecular complexes. DeRiemer et al. first synthesized BABE through bromoacetylation of p-aminobenzyl-EDTA, creating a thiol-specific alkylating agent capable of binding transition metals [3]. Early metallation experiments established iron as the optimal radical source due to its Fenton reactivity (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH) [1]. By 1990, Meares’ group demonstrated that Fe-BABE conjugated to cysteine residues could cleave adjacent polypeptide backbones, validating its use as a "molecular scalpel" [6].

Table 1: Key Developmental Milestones of Fe-BABE

YearAdvancementSignificance
1982Synthesis of BABE linkerEnabled site-specific protein conjugation via cysteine alkylation [3]
1990First protein cleavage using Fe-BABE conjugatesDemonstrated localized backbone scission capability [6]
1999Application to σ70-RNAP complexesMapped protein-protein interfaces in transcription machinery [1]
2013Bacteriophage T4 MotA-DNA mappingSolved architecture of previously intractable complexes [10]

The 2000s witnessed methodological refinements including: 1) Optimization of conjugation protocols using N-ethylmaleimide blocking to prevent non-specific labeling; 2) Development of mass spectrometry-compatible cleavage detection via element-coded affinity tagging (ECAT) with rare earth metal tags; and 3) Quantitative cleavage analysis through capillary electrophoresis [1]. These advances transformed Fe-BABE from a qualitative tool to a quantitative platform for interaction mapping.

Role of Fe-BABE in Studying Macromolecular Interactions

Fe-BABE’s primary utility lies in generating topographical maps of interaction surfaces through spatially constrained hydroxyl radical cleavage. The technique involves three precision steps:

  • Site-Specific Conjugation: Engineered cysteine residues on target proteins (e.g., σ70 subunit of RNA polymerase) are covalently labeled with BABE followed by Fe²⁺ loading. Conjugation efficiencies typically range from 20–50% depending on cysteine accessibility [1].
  • Radical Propagation: Ascorbate/peroxide activation generates hydroxyl radicals with an effective cleavage radius of ~12 Å—sufficient to damage neighboring macromolecules without disrupting complex integrity [10].
  • Cleavage Product Analysis: Cleavage positions are identified via gel electrophoresis, western blotting, or mass spectrometry to reconstruct 3D interaction models [3].

Table 2: Seminal Macromolecular Systems Studied Using Fe-BABE

Biological ComplexKey FindingsReference
E. coli σ70-RNAP holoenzymeMapped σ70 domain positioning relative to core enzyme and DNA promoter elements [1]
Bacteriophage T4 MotA-σ70-DNA complexDetermined "double-wing" motif of MotA bound to DNA major groove [10]
Calmodulin-target peptide complexesIdentified allosteric changes upon calcium binding [3]
Cytochrome bd oxidaseMapped membrane protein subunit interfaces [6]

In the bacteriophage T4 system, Fe-BABE conjugated to MotA activator protein revealed how its C-terminal domain docks into the major groove of the MotA box (–30 promoter element). Cleavage patterns showed protection at nucleotides –34 to –28, confirming sequence-specific recognition. Meanwhile, N-terminal domain conjugation demonstrated proximity to σ70’s helix 5 (H5), explaining how MotA displaces the β-flap during σ appropriation [10]. This dual protein-DNA interaction mapping remains unachievable via crystallography alone.

Key Advantages Over Traditional Cross-Linking Techniques

Fe-BABE addresses critical limitations of conventional cross-linking methods through four mechanistic innovations:

  • Minimal Steric Perturbation: At 628 Da, Fe-BABE is >50% smaller than photoactivatable cross-linkers like aryl azides (typically >1,000 Da). This reduces interference with native complex formation, as validated by preserved transcriptional activity in Fe-BABE-conjugated σ70-RNAP complexes [1] [6].
  • Diffusible Reactive Species: Unlike zero-length cross-linkers requiring direct contact, hydroxyl radicals propagate through solvent-accessible interfaces. This permits cleavage of residues up to 12 Å away, mapping interaction perimeters rather than just covalent attachment points [1] [3].
  • Absence of Nucleophile Dependency: Cross-linking efficiency depends on reactive side chains (lysine, cysteine), whereas Fe-BABE cleaves backbone Cα bonds indiscriminately. This enables comprehensive coverage of interaction surfaces, including inert hydrocarbon-rich regions [3].
  • Dynamic Complex Compatibility: Fe-BABE captures transient interactions within sub-second timescales (Fenton reaction kinetics), while cross-linking requires minutes for UV activation. This temporal resolution revealed how MotA samples DNA via rapid binding-unbinding cycles (SPR koff = 0.15 s⁻¹) [10].

Table 3: Comparative Analysis of Interaction Mapping Techniques

ParameterFe-BABEChemical Cross-LinkingFRET
Resolution5–12 Å0–3 Å (direct contact only)20–100 Å
SpecificitySite-directed via cysteineLimited by nucleophile distributionRequires dual labeling
Temporal ResolutionMillisecondsSeconds-minutesNanoseconds
Structural OutputCleavage topology mapDiscrete covalent adductsDistance range

The technique’s unique capabilities are exemplified in studies of RNA polymerase holoenzyme assembly. While cross-linking identified contacts between σ70 region 4 and the β-flap, Fe-BABE cleavage data demonstrated that AsiA-induced σ70 remodeling creates a contiguous binding surface spanning residues 570–613, enabling MotA recruitment. This allosteric network would remain undetected using proximity-based cross-linking alone [1] [6].

Concluding Remarks

Fe-BABE remains indispensable for high-resolution interaction mapping in structurally heterogeneous systems. Ongoing innovations—such as integration with cryo-EM validation and computational cleavage simulation—promise to expand its applications to mammalian complexes and drug-target engagement studies. By bridging the resolution gap between crystallography and functional assays, this chemical probe continues to illuminate the dynamic architecture of life’s molecular machines.

Properties

CAS Number

186136-50-5

Product Name

Fe-BABE

Molecular Formula

C13H15NO3

Synonyms

NO WEIGH (TM) FEBABE PROTEINCUTTING REAGENT

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